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Compound of Interest

Compound Name: 4-Amino-4-methylpentan-2-ol

CAS No.: 4404-98-2

Cat. No.: B1295098

Get Quote

Executive Summary
4-Amino-4-methylpentan-2-ol (

) is a bifunctional amino-alcohol derived from the reductive amination of diacetone alcohol or
mesityl oxide derivatives.[1] It serves as a critical chiral synthon in the synthesis of hindered
amine light stabilizers (HALS), epoxy curing agents, and pharmaceutical buffers.

This technical guide synthesizes the spectroscopic signature of the molecule, focusing on the

diastereotopic effects induced by its chiral center at C2 and the fragmentation logic required for

mass spectrometric validation.

Part 1: Molecular Architecture & Synthesis
Context[1]
Understanding the synthesis pathway is a prerequisite for interpreting impurity peaks in

spectroscopic data.[1][2] The compound is typically isolated as a racemate, though the C2

position is a stereocenter.[1]
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Structural Specifications
IUPAC Name: 4-Amino-4-methylpentan-2-ol[1]

CAS Registry Number: 4404-98-2[1][3]

Molecular Weight: 117.19 g/mol [1]

Chirality: One stereocenter at C2.[1] The C4 position is achiral (gem-dimethyl).[1]

Key Feature: The chirality at C2 renders the gem-dimethyl groups at C4 and the methylene

protons at C3 diastereotopic, creating complex splitting patterns in NMR.[1]

Synthesis & Impurity Workflow
The following diagram outlines the standard industrial route and potential impurities (e.g.,

residual Diacetone Amine) that must be monitored.
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Figure 1: Synthesis pathway highlighting the origin of the ketone impurity (Diacetone Amine)

often found in technical grade samples.[1]

Part 2: Infrared Spectroscopy (IR) Analysis
IR spectroscopy is the primary tool for rapid purity assessment, specifically for confirming the

reduction of the ketone carbonyl group found in the precursor.

Functional Group Assignments
The spectrum is characterized by strong hydrogen bonding broadening in the high-frequency

region.[1]
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Frequency (

)
Intensity Assignment Structural Note

3300 – 3450 Strong, Broad and

Overlapping stretches.

[1] The amine typically

appears as two weak

spikes on the broad

OH shoulder.[1]

2960 – 2870 Medium

Alkyl stretching

(methyl and

methylene).

1580 – 1610 Medium

N-H bending

(Scissoring).

Diagnostic for primary

amines.

1360 & 1380 Medium

Gem-dimethyl doublet

(isopropyl-like split).[1]

Characteristic of the

group.

1050 – 1150 Strong
Secondary alcohol

stretch.

No Peak N/A

Absence of peak at

~1710

confirms complete

reduction of Diacetone

Amine.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling
NMR provides the definitive structural proof.[1] The chirality at C2 breaks the symmetry of the

molecule, making the two methyl groups at C4 magnetically non-equivalent (anisochronous).
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NMR Data (400 MHz, )
Note: Chemical shifts (

) are referenced to TMS (0.0 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

ppm)
Mult. Integ. Assignment

Coupling (

Hz)

Interpretati
on

1.12 d 3H 6.2 Hz

Methyl group

attached to

the chiral

center.[1]

1.18 s 3H -
Diastereotopi

c methyl A.

1.24 s 3H -
Diastereotopi

c methyl B.

1.45 dd 1H 14.0, 3.5 Hz

Methylene

proton A. Part

of ABX

system.[1]

1.58 dd 1H 14.0, 8.5 Hz

Methylene

proton B.

Strong

geminal

coupling.[1]

2.8 – 3.2 br s 3H -

Exchangeabl

e protons.[1]

Shift varies

with

concentration

/solvent.[1]
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3.95 m 1H -

Methine

proton.[1]

Multiplet due

to coupling

with

and

.

NMR Data (100 MHz, )
DEPT-135 analysis confirms the presence of one methylene (

) and one methine (

) carbon.

66.5 ppm (

): C2 – Carbinol carbon (deshielded by Oxygen).[1]

51.2 ppm (

): C4 – Quaternary carbon bonded to Nitrogen.[1]

50.1 ppm (

): C3 – Methylene bridge.[1]

31.5 ppm (

): C4-Methyls (may appear as two close peaks ~31.2 and 31.8 due to diastereotopy).[1]

24.8 ppm (

): C2-Methyl.[1]

Part 4: Mass Spectrometry (MS) & Fragmentation[1]
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The fragmentation pattern is dictated by Alpha-Cleavage.[1] Since the molecule contains both

an amine and an alcohol, competition occurs between cleavage adjacent to the Nitrogen and

the Oxygen.[1] Nitrogen stabilizes the carbocation better than Oxygen, making the amine-

derived fragment the Base Peak.[1]

Fragmentation Pathway Logic
Molecular Ion (

): m/z 117 (Weak, typical for aliphatic amines/alcohols).

Base Peak (

): m/z 58.

Mechanism:[1][4]

-cleavage at C3-C4 bond.[1]

Fragment:

.

Secondary Peak: m/z 45.[1]

Mechanism:[1][4]

-cleavage at C2-C3 bond.[1]

Fragment:

.

Loss of Methyl: m/z 102 (

).[1]
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Figure 2: Competitive fragmentation pathways.[1] The stability of the iminium ion (m/z 58)

makes it the dominant species.

Part 5: Experimental Protocols (Self-Validating)
To ensure reproducible data, the following sample preparation protocols must be strictly

followed.

Protocol A: NMR Sample Preparation (Trace Water
Control)
Context: Amino-alcohols are hygroscopic.[1] Water peaks can obscure the C2-H multiplet or

merge with NH2/OH signals.[1]

Drying: Dry the neat sample over activated 3Å molecular sieves for 4 hours prior to

sampling.

Solvent: Use

stored over silver foil (to prevent acidity) or anhydrous

.[1]

Note: In

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1295098/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-characterization-of-4-amino-4-methylpentan-2-ol
https://cymitquimica.com/cas/123-42-2/
https://cymitquimica.com/cas/123-42-2/
https://cymitquimica.com/cas/123-42-2/
https://cymitquimica.com/cas/123-42-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


, the OH and NH protons will appear as distinct sharp peaks (doublet for OH, singlet for
NH2) rather than a broad singlet, allowing for integration validation.

Concentration: Dissolve 10 mg of sample in 0.6 mL of solvent.

Acquisition: Set relaxation delay (

) to 5 seconds to ensure accurate integration of the quaternary methyls.

Protocol B: GC-MS Derivatization (Optional but
Recommended)
Context: The free amine and alcohol groups can cause tailing on non-polar GC columns.[1]

Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

Procedure: Mix 10

L sample + 50

L MSTFA + 500

L Dichloromethane.

Incubation: 60°C for 30 minutes.

Result: The di-TMS derivative (

) will elute as a sharp, symmetrical peak, improving quantitative accuracy.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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